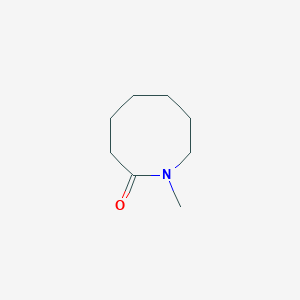
Hexahydro-1-methyl-2(1H)-azocinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-1-methyl-2(1H)-azocinone, also known as tazocin or piperacillin/tazobactam, is a combination antibiotic used to treat a variety of bacterial infections. It is a broad-spectrum antibiotic that works by inhibiting the cell wall synthesis of bacteria, ultimately leading to their death. Tazocin is commonly used in hospitals and medical facilities due to its effectiveness and low toxicity.
Wirkmechanismus
Tazocin works by inhibiting the cell wall synthesis of bacteria. The piperacillin component of the drug binds to and inhibits the transpeptidase enzymes responsible for cross-linking the bacterial cell wall, ultimately leading to cell death. The tazobactam component of the drug inhibits beta-lactamase enzymes, which are produced by some bacteria to break down beta-lactam antibiotics.
Biochemische Und Physiologische Effekte
Tazocin has been shown to have low toxicity and minimal side effects. However, it can cause allergic reactions in some patients, particularly those with a history of penicillin allergy. Tazocin can also disrupt the normal gut flora, leading to diarrhea and other gastrointestinal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
Tazocin is a widely used antibiotic in laboratory experiments due to its broad-spectrum activity and low toxicity. However, it is important to note that the use of antibiotics in laboratory experiments can have unintended consequences, such as the development of antibiotic-resistant bacteria.
Zukünftige Richtungen
There are several areas of future research for Hexahydro-1-methyl-2(1H)-azocinone. One area of interest is the development of new beta-lactamase inhibitors to combat antibiotic resistance. Another area of research is the use of Hexahydro-1-methyl-2(1H)-azocinone in combination with other antibiotics to improve its efficacy against certain bacterial infections. Additionally, there is ongoing research into the use of Hexahydro-1-methyl-2(1H)-azocinone in immunocompromised patients and its potential role in the treatment of sepsis.
Synthesemethoden
Tazocin is synthesized through a two-step process. The first step involves the synthesis of piperacillin, a penicillin derivative, through the reaction of 6-aminopenicillanic acid and piperacillin acid. The second step involves the addition of tazobactam, a beta-lactamase inhibitor, to the piperacillin solution.
Wissenschaftliche Forschungsanwendungen
Tazocin has been extensively studied for its effectiveness in treating various bacterial infections. It has been shown to be effective against gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa, a common cause of hospital-acquired infections. Tazocin has also been studied for its efficacy in treating infections in immunocompromised patients, such as those with HIV/AIDS.
Eigenschaften
CAS-Nummer |
1889-08-3 |
|---|---|
Produktname |
Hexahydro-1-methyl-2(1H)-azocinone |
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
1-methylazocan-2-one |
InChI |
InChI=1S/C8H15NO/c1-9-7-5-3-2-4-6-8(9)10/h2-7H2,1H3 |
InChI-Schlüssel |
IJRHFDHZRCNEJZ-UHFFFAOYSA-N |
SMILES |
CN1CCCCCCC1=O |
Kanonische SMILES |
CN1CCCCCCC1=O |
Andere CAS-Nummern |
1889-08-3 |
Synonyme |
1-methylazocan-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




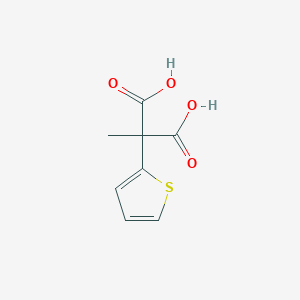
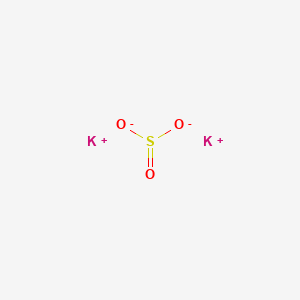

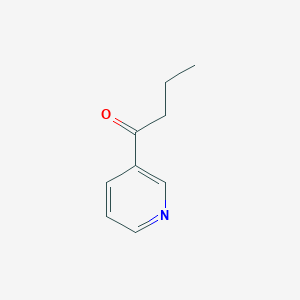
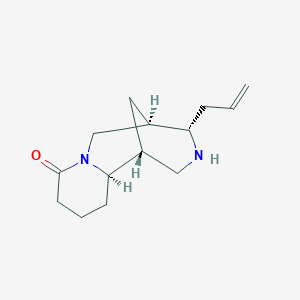
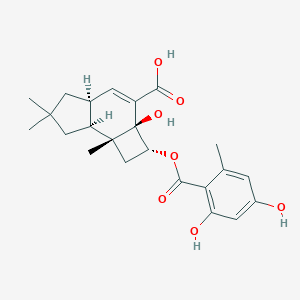

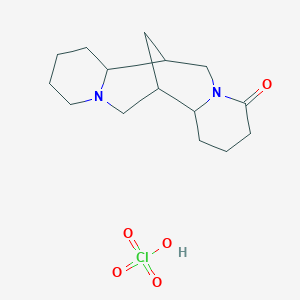
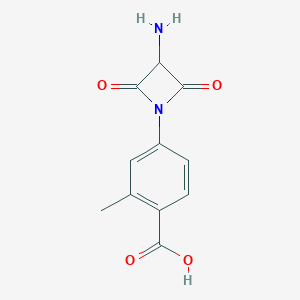
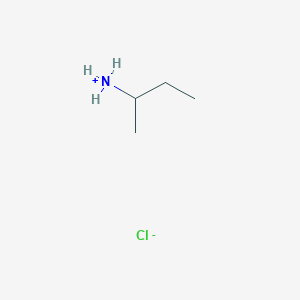
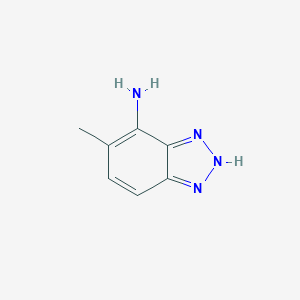
![Thiourea, [2-(trifluoromethyl)phenyl]-](/img/structure/B156821.png)
